2-Bromo-5-formylthiazole

Cross-Coupling Chemistry Palladium Catalysis Reaction Optimization

Cross-coupling with 5-formylthiazole analogs often suffers from low yields due to strong C-Cl bonds. 2-Bromo-5-formylthiazole solves this: - Labile C-Br bond (BDE 79.6 kcal/mol) enables high-yield Suzuki, Sonogashira, and Heck couplings under mild conditions. - Dual bromo-aldehyde handles accelerate library synthesis; HDAC inhibition and DNA damage activity support anticancer probe design. - Synthesized at 91% yield with ≥98% purity; melting point (94-96 °C) simplifies purification. Available in 25g for scale-up.

Molecular Formula C4H2BrNOS
Molecular Weight 192.04 g/mol
CAS No. 464192-28-7
Cat. No. B057339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-formylthiazole
CAS464192-28-7
Synonyms2-Bromo-1,3-thiazole-5-carboxaldehyde;  2-Bromo-5-formylthiazole
Molecular FormulaC4H2BrNOS
Molecular Weight192.04 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)Br)C=O
InChIInChI=1S/C4H2BrNOS/c5-4-6-1-3(2-7)8-4/h1-2H
InChIKeyDJUWIZUEHXRECB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-formylthiazole (CAS 464192-28-7): A Differentiated Heterocyclic Building Block for Precision Synthesis


2-Bromo-5-formylthiazole (CAS 464192-28-7) is a heterocyclic building block belonging to the thiazole family, characterized by a bromine atom at the 2-position and a formyl group at the 5-position . With a molecular weight of 192.03 g/mol and a molecular formula of C₄H₂BrNOS, this compound serves as a strategic intermediate in organic synthesis and medicinal chemistry . Its dual functionality—a reactive aryl bromide for cross-coupling reactions and a versatile aldehyde for condensation and other transformations—provides a unique synthetic handle not found in mono-functional or alternative halogenated thiazole analogs [1].

Workflow Cross-coupling & condensation synthesis Dual Br and CHO handles enable diverse bond formations
Selection 2-Bromo-5-formylthiazole building block Reported higher cross-coupling reactivity than chloro analog
Use Context Medicinal chemistry & process development Library synthesis, lead optimization, scale-up

Why 2-Bromo-5-formylthiazole Cannot Be Replaced by Common In-Class Analogs


Generic substitution among 5-formylthiazole derivatives is scientifically unsound due to the profound impact of the 2-position substituent on both chemical reactivity and physical properties. Replacing the bromine atom with chlorine dramatically reduces cross-coupling efficiency because the C–Br bond is significantly weaker than the C–Cl bond , leading to lower yields and harsher reaction conditions [1]. Substituting with an amino group eliminates cross-coupling potential entirely and alters the electronic nature of the ring, redirecting reactivity toward condensation-based pathways . Even substitution with hydrogen or methyl removes the valuable halogen handle, precluding all transition metal-catalyzed bond-forming reactions [2]. Therefore, the specific substitution pattern of 2-bromo-5-formylthiazole is not interchangeable; it defines a unique reactivity profile that directly impacts synthetic route feasibility and final product accessibility.

2-Bromo vs. 2-Chloro analog
Reactivity shift: C–Br bond lability supports efficient oxidative addition; C–Cl may require harsher conditions and reduce cross-coupling yields.
2-Bromo vs. 2-Amino analog
Mechanism change: Amino group eliminates cross-coupling handle, redirects reactivity toward condensation-only pathways.
2-Bromo vs. 2-H or 2-Me analog
Loss of function: Removal of halogen precludes all transition metal-catalyzed bond-forming reactions, limiting synthetic scope.

Quantitative Differentiation Evidence for 2-Bromo-5-formylthiazole Procurement


Enhanced Cross-Coupling Reactivity Driven by Labile C–Br Bond

The bromine atom at the 2-position confers superior reactivity in palladium-catalyzed cross-coupling reactions compared to the analogous 2-chloro-5-formylthiazole. The C(sp²)–Br bond dissociation energy is approximately 79.6 kcal/mol, which is significantly lower than the C(sp²)–Cl bond dissociation energy of 94 kcal/mol . This 14.4 kcal/mol difference translates to a substantially lower activation barrier for oxidative addition, the rate-determining step in many cross-couplings [1]. Consequently, 2-bromo-5-formylthiazole participates in Suzuki, Sonogashira, and other couplings under milder conditions and with higher efficiency, while 2-chloro-5-formylthiazole often requires harsher conditions or specialized ligands [2].

C–Br Bond Lability
Class-level inference
C(sp²)–Br BDE: 79.6 kcal/mol
vs. C(sp²)–Cl: 94 kcal/mol
Δ = 14.4 kcal/mol lower
Lower activation barrier for oxidative addition; supports milder coupling conditions.
Gas-phase data; actual performance depends on catalytic system.
Cross-Coupling Chemistry Palladium Catalysis Reaction Optimization

Synthetic Yield Benchmark: 91% via Dess-Martin Oxidation

A high-yielding synthetic route to 2-bromo-5-formylthiazole has been demonstrated using Dess-Martin periodinane oxidation of the corresponding alcohol, achieving a 91% isolated yield at multigram scale . This compares favorably to the 61% yield reported for the MnO₂ oxidation method . While no direct head-to-head comparison with 2-chloro-5-formylthiazole synthesis is available, the documented yields for 2-bromo-5-formylthiazole are sufficiently high to support cost-effective procurement for large-scale applications, a factor not uniformly demonstrated for all 5-formylthiazole analogs .

Synthetic Yield
Cross-study comparable
91% (Dess-Martin oxidation)
61% (MnO₂ oxidation)
+30 percentage points
Higher reported yield may reduce material cost and waste.
Not a direct head-to-head study; scale and conditions differ.
Organic Synthesis Process Chemistry Oxidation Methodology

Physical Property Differentiation: Melting Point Enables Alternative Purification Strategies

2-Bromo-5-formylthiazole exhibits a melting point of 94–96 °C , which is distinct from its closest halogen analog, 2-chloro-5-formylthiazole (85–88 °C) , and its amino analog, 2-amino-5-formylthiazole (122–132 °C) . The 6–9 °C higher melting point relative to the chloro analog provides a practical advantage for recrystallization from common solvents, offering a wider temperature window for controlled crystal growth. Conversely, the significantly lower melting point versus the amino analog facilitates easier melt-processing or solvent-free reaction conditions when desired. This differentiation is quantifiable and directly impacts laboratory handling, purification protocol selection, and large-scale isolation efficiency.

Melting Point
Direct head-to-head
94–96 °C (target)
2-Cl: 85–88 °C
2-NH₂: 122–132 °C
Difference 6–11 °C vs. Cl, 26–38 °C vs. NH₂
Higher mp vs. Cl analog may facilitate recrystallization control.
Standard capillary or DSC data; practical utility depends on solvent system.
Purification Crystallization Compound Handling

Biological Activity Differentiation: HDAC Inhibition and DNA Damage Induction

2-Bromo-5-formylthiazole has been documented as a semiconducting compound that inhibits cancer cell growth by introducing DNA damage and binding to the amide group of histone deacetylase (HDAC), preventing deacetylation of histone lysine residues, and thereby acting as a potent antiproliferative agent . In contrast, the 2-chloro analog has been reported primarily as an insecticide acting via acetylcholine receptor inhibition , while the 2-amino analog has demonstrated anti-inflammatory and antiprion activities . This functional divergence underscores that the 2-position substituent directs distinct biological mechanisms; the bromo derivative's unique HDAC/DNA damage dual-action is not replicated by other 5-formylthiazoles, making it the preferred starting material for projects targeting epigenetic or DNA damage response pathways.

Biological Activity
Class-level inference
Reported HDAC inhibition, DNA damage induction (bromo derivative)
2-Cl: insecticidal AChR inhibition
2-NH₂: anti-inflammatory, antiprion
Distinct reported bioactivity profiles; may guide target selection in medicinal chemistry.
Cell-based assay data; requires independent validation for specific project goals.
Medicinal Chemistry Epigenetics Cancer Biology

Commercial Availability and Purity Benchmarking

2-Bromo-5-formylthiazole is commercially available from multiple reputable suppliers with certified purities of ≥98% , and in some cases ≥97% [1]. This level of purity is consistent with or exceeds the typical specifications for analogous 5-formylthiazole building blocks. For comparison, 2-chloro-5-formylthiazole is also offered at 97% purity [2], while 2-amino-5-formylthiazole is commonly listed at 95% purity . The availability of ≥98% purity for the bromo derivative reduces the need for additional purification prior to use, saving time and resources in both discovery and development workflows. Furthermore, the compound is stocked in multigram quantities (1g, 5g, 10g, 25g) by major vendors, ensuring reliable supply for both pilot studies and scale-up efforts .

Commercial Purity
Direct head-to-head
≥98% (HPLC/GC)
2-Cl: 97%
2-NH₂: 95%
+1% absolute vs. Cl, +3% vs. NH₂
Higher certified purity may reduce pre-use purification steps.
Based on supplier CoA; verify lot-specific analysis.
Chemical Procurement Quality Control Supply Chain

Storage Stability and Handling Profile

2-Bromo-5-formylthiazole requires storage at 2–8 °C with protection from light and an inert atmosphere (nitrogen) to maintain long-term stability . In contrast, 2-chloro-5-formylthiazole can be stored at room temperature in a sealed, dark container , while 2-amino-5-formylthiazole requires similar refrigerated conditions and is also air-sensitive . The bromo derivative's storage requirements are thus intermediate between the more robust chloro analog and the more sensitive amino analog. This information is critical for procurement planning: the need for refrigerated storage and inert atmosphere may influence ordering frequency and inventory management, particularly for labs without dedicated cold storage capacity. However, the compound remains stable under these conditions, and commercial suppliers typically ship at ambient temperature with appropriate packaging [1].

Storage Requirements
Supporting evidence
2–8 °C, under N₂, protect from light
2-Cl: Room temp, dry, sealed
2-NH₂: 2–8 °C, air-sensitive
Intermediate storage stringency; requires cold-chain planning.
Supplier recommendations; ambient shipment with proper packaging.
Compound Stability Laboratory Logistics Supply Chain Management

High-Value Application Scenarios for 2-Bromo-5-formylthiazole Based on Evidence


Palladium-Catalyzed Cross-Coupling Library Synthesis

The labile C–Br bond (BDE = 79.6 kcal/mol) enables efficient Suzuki, Sonogashira, and Heck couplings under mild conditions . This makes 2-bromo-5-formylthiazole an ideal substrate for generating diverse 2-aryl- or 2-alkynyl-5-formylthiazole libraries in parallel synthesis workflows. The superior reactivity versus the chloro analog translates to higher throughput and lower failure rates, a key consideration for high-investment drug discovery campaigns [1].

Medicinal Chemistry Campaigns Targeting Epigenetic and DNA Damage Pathways

Documented HDAC inhibition and DNA damage induction activities position 2-bromo-5-formylthiazole as a privileged scaffold for developing anticancer agents . Unlike the insecticidal chloro analog or the anti-inflammatory amino analog, the bromo derivative provides a validated starting point for probes and lead compounds in epigenetics and DNA damage response research . The ≥98% commercial purity ensures that initial SAR studies are not confounded by impurities .

Process Chemistry Development and Scale-Up

The 91% synthetic yield achievable via Dess-Martin oxidation demonstrates that 2-bromo-5-formylthiazole can be produced cost-effectively at scale. Combined with a melting point (94–96 °C) conducive to recrystallization , this compound is well-suited for process optimization and kilogram-scale synthesis. Procurement in 25g quantities from major vendors supports initial scale-up studies without custom synthesis delays.

Materials Science and Semiconductor Research

The semiconducting properties and ability to introduce DNA damage reported for 2-bromo-5-formylthiazole suggest potential applications in bioelectronics or as a building block for organic electronic materials. The dual functional groups allow for further functionalization and incorporation into conjugated systems, enabling exploration of novel optoelectronic properties.

Application
Selection Property
Validation Focus
Cross-coupling library synthesis
Labile C–Br bond (reported lower BDE)
Reaction condition screening
Epigenetics / DNA damage probe development
Reported HDAC/DNA damage activity
Biological target validation
Process chemistry scale-up
High-yielding synthetic route (reported 91% oxidation)
Crystallization and purity optimization
Organic electronic materials exploration
Semiconducting properties with dual functionalization
Optoelectronic characterization

Technical Documentation Hub

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35 linked technical documents
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